molecular formula C10H13NO3S B5711280 N~1~-ACETYL-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE CAS No. 16697-83-9

N~1~-ACETYL-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B5711280
CAS No.: 16697-83-9
M. Wt: 227.28 g/mol
InChI Key: KXWKSNSAIXBORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-ACETYL-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-ACETYL-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of N-acetyl-4-methylbenzenesulfonamide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and a base, such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N1-ACETYL-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N1-ACETYL-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N,N-Dimethylacetamide dimethyl acetal
  • Sulfisoxazole
  • Sulfamethazine
  • Sulfadiazine

Comparison: N1-ACETYL-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both acetyl and dimethyl groups attached to the benzenesulfonamide core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8-4-6-10(7-5-8)15(13,14)11(3)9(2)12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWKSNSAIXBORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876048
Record name ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16697-83-9
Record name ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.